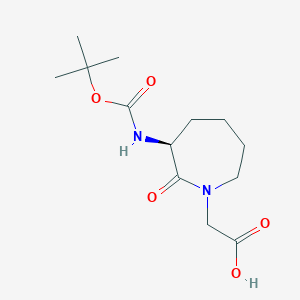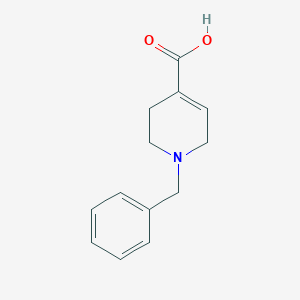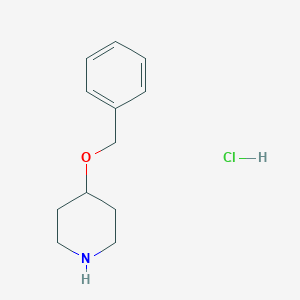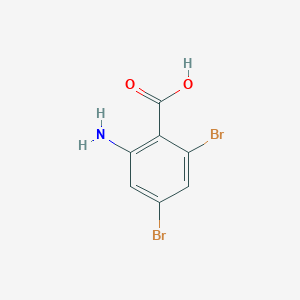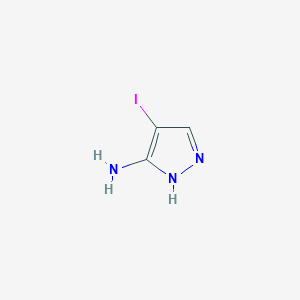
(2-(氨甲基)-5-氟苯基)硼酸盐酸盐
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound "(2-(Aminomethyl)-5-fluorophenyl)boronic acid hydrochloride" is closely related to the class of compounds known as aminophenyl boronic acids. These compounds have garnered significant interest due to their utility in the synthesis of biologically active compounds and their role as pharmaceutical agents. They are particularly noted for their use in Suzuki cross-coupling reactions, Petasis reactions, and as reagents in organic synthesis . The presence of both an amino and a boronic acid group within the same molecule allows for a variety of chemical interactions and transformations, making these compounds versatile in synthetic chemistry.
Synthesis Analysis
The synthesis of related aminophenyl boronic acids typically involves multiple steps, including protection of the amine group, halogen-lithium exchange, addition of trimethyl borate, and acidic hydrolysis. For example, the synthesis of 4-amino-3-fluorophenylboronic acid from 4-bromo-2-fluoroaniline resulted in a yield of 47% . This process reflects the complexity and challenges associated with the synthesis of such compounds, which often require careful control of reaction conditions and purification steps.
Molecular Structure Analysis
The molecular structure of m-aminophenyl boronic acid hydrochloride, a compound similar to "(2-(Aminomethyl)-5-fluorophenyl)boronic acid hydrochloride," has been determined using single-crystal X-ray diffraction. The crystal structure reveals that each chloride ion is connected with four m-APBAH+ ions through hydrogen bonds, which include both Cl…H…N and Cl…H…O interactions. The coordination number for the chloride ion is four, and the arrangement of the molecules within the crystal cell is determined by these hydrogen bonding interactions .
Chemical Reactions Analysis
Aminophenyl boronic acids are known for their reactivity in various chemical reactions. They are widely used in Suzuki cross-coupling reactions, which are pivotal in forming carbon-carbon bonds. Additionally, these compounds can undergo Petasis reactions, asymmetric synthesis of amino acids, Diels-Alder reactions, and can act as protecting groups for diols. Their chemical reactivity is further exemplified by their role in the selective reduction of aldehydes and carboxylic acid activation .
Physical and Chemical Properties Analysis
The physical and chemical properties of aminophenyl boronic acids are influenced by the presence of the amino and boronic acid groups. For instance, the pKa value of the boronic acid group can be relatively low, as seen in the 4-amino-3-fluorophenylboronic acid derivative, which has a pKa of 7.8 when acetylated. This property is particularly important for applications in glucose sensing materials, as it allows the compound to operate at the physiological pH of bodily fluids. The pendant amine group also facilitates attachment to polymers, which is useful in the construction of such sensing materials . The molecular structure, as determined by X-ray crystallography, provides insight into the arrangement of molecules and their potential interactions within a crystal lattice .
科学研究应用
作用机制
Target of Action
The primary target of (2-(Aminomethyl)-5-fluorophenyl)boronic acid hydrochloride is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The compound acts as an organoboron reagent in this process .
Mode of Action
The compound participates in the SM coupling reaction, which involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . In the transmetalation step, the compound, which is a formally nucleophilic organic group, is transferred from boron to palladium .
Biochemical Pathways
The compound is involved in the SM coupling reaction, which is a key biochemical pathway in the synthesis of various organic compounds . The reaction enables the formation of new C–C, C–O, C–N, C–X, or C–H bonds at stereogenic centres , providing access to a broad array of diverse molecules with high enantioselectivity .
Pharmacokinetics
The compound’s role in the sm coupling reaction suggests that its bioavailability may be influenced by factors such as its stability, preparation methods, and the reaction conditions .
Result of Action
The action of (2-(Aminomethyl)-5-fluorophenyl)boronic acid hydrochloride results in the formation of new carbon–carbon bonds, enabling the synthesis of a wide range of organic compounds . This has significant implications for the field of organic chemistry, particularly in the development of new drugs and materials .
Action Environment
The action of (2-(Aminomethyl)-5-fluorophenyl)boronic acid hydrochloride is influenced by various environmental factors. The SM coupling reaction, in which the compound is involved, is known for its mild and functional group tolerant reaction conditions . The compound is relatively stable, readily prepared, and generally environmentally benign , suggesting that it may exhibit good efficacy and stability under a variety of environmental conditions.
属性
IUPAC Name |
[2-(aminomethyl)-5-fluorophenyl]boronic acid;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BFNO2.ClH/c9-6-2-1-5(4-10)7(3-6)8(11)12;/h1-3,11-12H,4,10H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URBGTEWFXWJWPS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)F)CN)(O)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10BClFNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60382319 |
Source


|
| Record name | [2-(Aminomethyl)-5-fluorophenyl]boronic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60382319 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.42 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
850568-03-5 |
Source


|
| Record name | [2-(Aminomethyl)-5-fluorophenyl]boronic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60382319 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


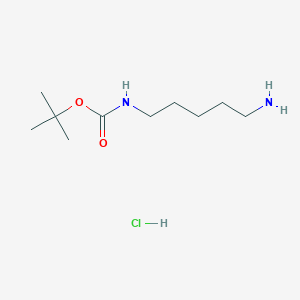
![4-[4-(Benzyloxy)phenyl]-1,2,3,6-tetrahydropyridine](/img/structure/B113012.png)
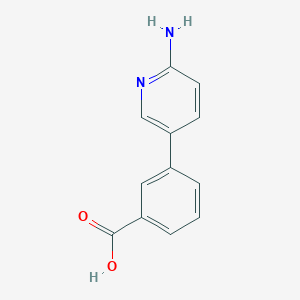
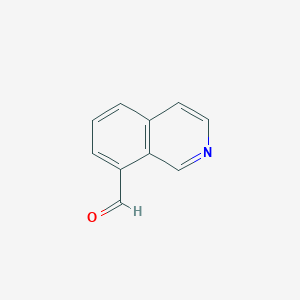
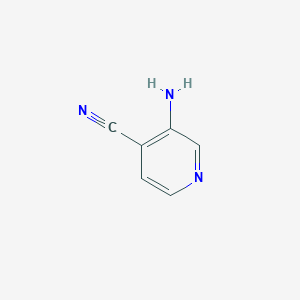

![[2-Amino-1-(2-Chlorophenyl)Ethyl]Dimethylamine](/img/structure/B113029.png)

